N,N-di-n-butylformamide dimethyl acetal
Overview
Description
N,N-di-n-butylformamide dimethyl acetal: is an organic compound with the molecular formula C11H25NO2. It is a derivative of formamide where the hydrogen atoms on the nitrogen are replaced by two n-butyl groups, and the formyl hydrogen is replaced by two methoxy groups. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from N,N-di-n-butylformamide: The compound can be synthesized by reacting N,N-di-n-butylformamide with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields N,N-di-n-butylformamide dimethyl acetal.
Industrial Production Methods: Industrially, the compound can be produced by a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-di-n-butylformamide dimethyl acetal can undergo oxidation reactions to form corresponding formamide derivatives.
Reduction: The compound can be reduced to form N,N-di-n-butylamine and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or ammonia can be used under mild conditions.
Major Products:
Oxidation: Formamide derivatives.
Reduction: N,N-di-n-butylamine and methanol.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: N,N-di-n-butylformamide dimethyl acetal is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Protecting Group: It serves as a protecting group for formyl groups in multi-step organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of intermediates for drug development, particularly in the creation of formamide-based drugs.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Mechanism:
Reactivity: The compound acts as a source of formyl groups in organic synthesis. The methoxy groups can be easily replaced by other nucleophiles, making it a versatile reagent.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that process formamide derivatives, potentially affecting metabolic pathways involving formamide metabolism.
Comparison with Similar Compounds
N,N-dimethylformamide dimethyl acetal: Similar in structure but with methyl groups instead of n-butyl groups.
N,N-diethylformamide dimethyl acetal: Similar but with ethyl groups instead of n-butyl groups.
N,N-dipropylformamide dimethyl acetal: Similar but with propyl groups instead of n-butyl groups.
Uniqueness:
N,N-di-n-butylformamide dimethyl acetal: is unique due to the presence of n-butyl groups, which can influence its reactivity and solubility properties compared to its methyl, ethyl, and propyl counterparts.
Properties
IUPAC Name |
N-butyl-N-(dimethoxymethyl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-5-7-9-12(10-8-6-2)11(13-3)14-4/h11H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWAGGBLQBWJRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460871 | |
Record name | N,N-di-n-butylformamide dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19449-30-0 | |
Record name | N,N-di-n-butylformamide dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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